molecular formula C16H15N3O B5706506 2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide

2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide

Cat. No. B5706506
M. Wt: 265.31 g/mol
InChI Key: OKKNNFXWQVSBIM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N'-(4-pyridinylmethylene)cyclopropanecarbohydrazide, commonly known as PPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclopropane-based compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail. PPC has shown promising results in various biochemical and physiological assays, making it a potential candidate for further research in the field of drug discovery.

Mechanism of Action

PPC has been shown to exert its effects through various mechanisms, including the inhibition of inflammatory mediators, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. PPC has also been shown to modulate various signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPC has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, and the inhibition of cancer cell growth. PPC has also been shown to have neuroprotective effects, including the prevention of oxidative stress-induced neuronal damage and the modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of PPC is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. PPC also has good solubility in water, which makes it easy to use in various assays. However, the main limitation of PPC is its potential toxicity, which needs to be further investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on PPC. One potential direction is to investigate its potential use as a drug delivery agent for the treatment of neurological disorders. Another direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to investigate the potential toxicity of PPC and to optimize its synthesis methods to yield higher purity and better yields.

Synthesis Methods

PPC can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of phenylmethylene chloride. Another method involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde, followed by the addition of benzaldehyde. These methods have been optimized to yield high purity PPC with good yields.

Scientific Research Applications

PPC has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. PPC has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, PPC has been studied for its potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(19-18-11-12-6-8-17-9-7-12)15-10-14(15)13-4-2-1-3-5-13/h1-9,11,14-15H,10H2,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKNNFXWQVSBIM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN=CC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]cyclopropanecarbohydrazide

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